4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Overview
Description
4-Methoxy-2-(propan-2-yloxy)benzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a benzaldehyde derivative, characterized by the presence of a methoxy group at the 4-position and an isopropoxy group at the 2-position on the benzene ring . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
4-Methoxy-2-(propan-2-yloxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the isopropyl group replaces the hydrogen atom at the 2-position of the benzene ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or acetone .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Methoxy-2-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-2-(propan-2-yloxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde depends on its specific application. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the metabolic pathways they regulate . The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
4-Methoxy-2-(propan-2-yloxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
4-Methoxybenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
2-Isopropoxybenzaldehyde: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Hydroxy-2-(propan-2-yloxy)benzaldehyde: Contains a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of methoxy and isopropoxy groups, which confer specific steric and electronic properties that influence its reactivity and applications .
Properties
IUPAC Name |
4-methoxy-2-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIIHCWYHPWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148285 | |
Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107811-48-3 | |
Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107811483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-(propan-2-yloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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